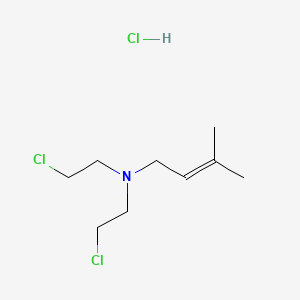
N,N-bis(2-chloroethyl)-3-methylbut-2-en-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-3-methylbut-2-en-1-amine;hydrochloride is a chemical compound known for its unique structure and reactivity. This compound is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with a methylbutenyl group. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-3-methylbut-2-en-1-amine typically involves the reaction of N,N-bis(2-chloroethyl)methylamine with an appropriate alkene under controlled conditions. One common method involves the use of an aqueous solution of hydrazine, which facilitates the cyclization process . The reaction is carried out at a temperature range of 40-50°C, with a specific ratio of reagents to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound often employs a two-step scheme starting from piperazine, followed by nitrosation and reduction . This method is efficient and scalable, making it suitable for large-scale production. The reaction mass is typically analyzed using gas-liquid chromatography (GLC), mass spectrometry, and nuclear magnetic resonance (NMR) to ensure purity and identify any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-3-methylbut-2-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: In the presence of hydrazine, the compound can undergo cyclization to form heterocyclic structures.
Common Reagents and Conditions
Hydrazine: Used for cyclization reactions.
Sodium Hydroxide: Employed in the purification process to remove impurities.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are often intermediates in the synthesis of medicinal drugs .
Scientific Research Applications
N,N-bis(2-chloroethyl)-3-methylbut-2-en-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of DNA interactions.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-3-methylbut-2-en-1-amine involves the formation of cross-links in DNA, which inhibits DNA replication and transcription . This is similar to the mechanism of action of other alkylating agents like carmustine. The compound targets DNA and RNA, leading to cell death by preventing the synthesis of essential proteins .
Comparison with Similar Compounds
Similar Compounds
Carmustine: An alkylating agent used in chemotherapy, known for forming DNA cross-links.
Estramustine: Another alkylating agent used in the treatment of prostate cancer.
Uniqueness
N,N-bis(2-chloroethyl)-3-methylbut-2-en-1-amine;hydrochloride is unique due to its specific structure, which allows for targeted interactions with DNA. Its ability to form stable heterocyclic compounds also sets it apart from other similar compounds .
Properties
CAS No. |
61311-68-0 |
|---|---|
Molecular Formula |
C9H18Cl3N |
Molecular Weight |
246.6 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-3-methylbut-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17Cl2N.ClH/c1-9(2)3-6-12(7-4-10)8-5-11;/h3H,4-8H2,1-2H3;1H |
InChI Key |
XNOWMVJBTNIBIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN(CCCl)CCCl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















